molecular formula C20H14F3N B12540286 2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile CAS No. 797048-90-9

2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile

Cat. No.: B12540286
CAS No.: 797048-90-9
M. Wt: 325.3 g/mol
InChI Key: XTSJDJCTVRRCPC-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile (CAS: 797049-08-2) is a fluorinated benzonitrile derivative featuring a conjugated ethynyl linker and an alkenyl substituent. Its molecular formula is C₂₀H₁₄F₃N, with a molecular weight of 325.327 g/mol . The compound exhibits 0 hydrogen-bond donors and 4 hydrogen-bond acceptors, attributed to the fluorine atoms and nitrile group.

Properties

CAS No.

797048-90-9

Molecular Formula

C20H14F3N

Molecular Weight

325.3 g/mol

IUPAC Name

2,6-difluoro-4-[2-(2-fluoro-4-pent-1-enylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C20H14F3N/c1-2-3-4-5-14-6-8-16(18(21)10-14)9-7-15-11-19(22)17(13-24)20(23)12-15/h4-6,8,10-12H,2-3H2,1H3

InChI Key

XTSJDJCTVRRCPC-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzonitrile with 2-fluoro-4-(pent-1-en-1-yl)phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a bioactive molecule.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key properties of the target compound with structurally similar benzonitrile derivatives:

Compound (CAS/IUPAC Name) Molecular Formula MW (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
Target (797049-08-2) C₂₀H₁₄F₃N 325.33 0 4 Pent-1-en-1-yl, triple bond, 3×F
2,6-Difluoro-4-(4-n-propylphenyl)ethynylbenzonitrile C₁₉H₁₄F₃N 307.32 0 4 n-Propyl, triple bond, 3×F
2-Phenoxybenzonitrile (159914-21-3) C₁₉H₁₃NO₂ 287.31 0 3 Phenoxy groups
5-Nitro-2-isopropylbenzonitrile (936125-96-1) C₁₀H₁₀N₂O₂ 190.20 0 3 Nitro, isopropyl
Boron-containing analog (775351-57-0) C₁₄H₁₆BFNO₂ 275.10 0 3 Boronate ester, fluorine

Key Observations :

  • Alkenyl vs. Alkyl Chains : The pent-1-en-1-yl group in the target introduces unsaturation, which may improve π-conjugation for electronic applications compared to the saturated n-propyl chain in the analog from .
  • Boronates : The boron-containing analog (CAS 775351-57-0) has a similarity score of 0.95 to the target, suggesting utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the boronate group.

Physicochemical and Functional Differences

  • Hydrogen Bonding: The target’s 4 H-bond acceptors (vs. 3 in 2-phenoxybenzonitrile ) may improve solubility in polar solvents or binding to biological targets.

Biological Activity

2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile (CAS Number: 123843-60-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to delve into the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C20H15F2NC_{20}H_{15}F_2N, with a molecular weight of approximately 325.11 g/mol. The compound features a complex structure that contributes to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising effects:

Antiviral Activity

A study highlighted that compounds related to the structure of this compound exhibited significant antiviral properties. Specifically, similar compounds showed potent anti-HIV activity with IC50 values in the nanomolar range, indicating their potential as antiviral agents .

Antibacterial Efficacy

Recent investigations have suggested that derivatives of this compound may possess broad-spectrum antibacterial activity. A related small molecule demonstrated effectiveness against enteric pathogens and exhibited bactericidal activity by inducing cell envelope stress in bacteria. This mechanism led to alterations in the proton motive force (PMF), resulting in cell death .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes, making them candidates for further development as antiviral therapies.
  • Disruption of Bacterial Cell Functions : The ability to induce stress in bacterial cell envelopes suggests that this compound could disrupt essential cellular functions, leading to bacterial death.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study on Antiviral Activity Compounds showed IC50 values as low as 1.34 nM against HIV without significant cytotoxicity .
Antibacterial Investigation Demonstrated broad-spectrum activity against enteric pathogens with significant bactericidal effects .

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